

# Spectroscopic Characterization of 1,1,3-Trimethyltetralin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,1,3- Trimethyltetralin**. Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,1,3-Trimethyltetralin**. These predictions are based on computational models and analysis of similar molecular structures.

## Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.1-7.3	m	4H	Ar-H
~2.9	m	1H	CH (C3)
~2.8	t	2H	CH <sub>2</sub> (C4)
~1.7	m	2H	CH <sub>2</sub> (C2)
~1.3	S	6H	C(CH <sub>3</sub> ) <sub>2</sub> (C1)
~1.1	d	3H	CHCH₃ (C3)

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
~145	Ar-C (quaternary)
~135	Ar-C (quaternary)
~129	Ar-CH
~126	Ar-CH
~40	C1
~35	C3
~33	C4
~30	C(CH <sub>3</sub> ) <sub>2</sub>
~25	C2
~22	CHCH₃

Table 3: Predicted Infrared (IR) Absorption Data



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3020	Medium	Aromatic C-H stretch
~2960-2850	Strong	Aliphatic C-H stretch
~1600, ~1480	Medium-Weak	Aromatic C=C stretch
~1460	Medium	CH₂ bend, CH₃ bend
~1380, ~1365	Medium	Gem-dimethyl bend
~750	Strong	Ortho-disubstituted benzene C-H bend

**Table 4: Predicted Mass Spectrometry (Electron** 

**Ionization)** Data

m/z	Relative Intensity (%)	Proposed Fragment
174	40	[M]+
159	100	[M - CH <sub>3</sub> ] <sup>+</sup>
145	20	[M - C₂H₅] <sup>+</sup>
131	30	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
117	15	[M - C4H9] <sup>+</sup>
91	25	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## **Experimental Protocols**

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.



#### Sample Preparation:

- A sample of 1,1,3-Trimethyltetralin (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).

#### <sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

#### <sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-5 seconds.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):[1][2][3]



- Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.[2]
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a single drop of liquid 1,1,3-Trimethyltetralin directly onto the ATR crystal.[2]
- Acquire the sample spectrum. The typical spectral range is 4000-400 cm<sup>-1</sup>.[1]

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.[4][5]

Sample Introduction: The sample is introduced via a gas chromatograph (GC) for separation and purification before entering the mass spectrometer.

#### Ionization:

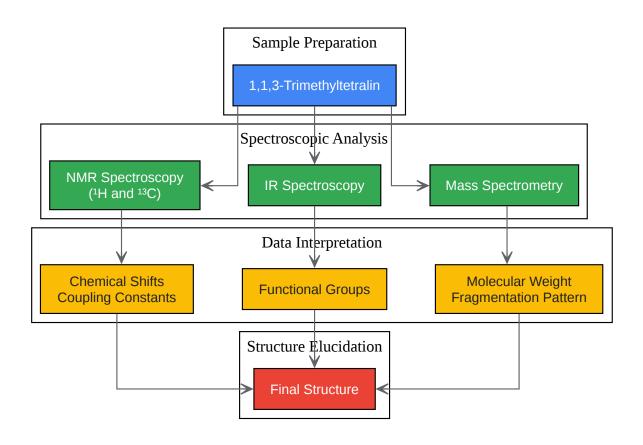
- Method: Electron Ionization (EI).[4][6]
- Electron Energy: 70 eV.[4][7] This standard energy allows for reproducible fragmentation patterns and comparison with spectral libraries.[5]

#### Mass Analysis:

- Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
- Mass Range: m/z 40-400.
- Scan Rate: Dependant on the specific instrument and GC elution times.

# Visualizations Spectroscopic Analysis Workflow

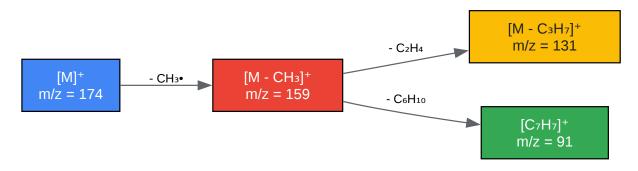




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Caption: Workflow for the spectroscopic analysis of a chemical compound.

# Postulated Mass Spectral Fragmentation of 1,1,3-Trimethyltetralin





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Caption: A plausible fragmentation pathway for **1,1,3-Trimethyltetralin** in EI-MS.

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### References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electron Ionization Creative Proteomics [creative-proteomics.com]
- 6. Electron ionization Wikipedia [en.wikipedia.org]
- 7. Instrument Experimental Conditions | Mass Spectrometry Facility | Johns Hopkins University [sites.krieger.jhu.edu]
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